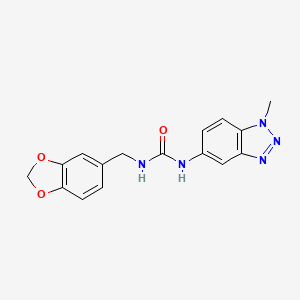
N-(4-ethoxyphenyl)-3-(2-nitrophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethoxyphenyl)-3-(2-nitrophenyl)acrylamide is a synthetic compound that has been widely studied in scientific research due to its unique properties. This compound is also known as ENPA and has been found to have potential applications in various fields, including medicine, biotechnology, and materials science.
Mécanisme D'action
The mechanism of action of N-(4-ethoxyphenyl)-3-(2-nitrophenyl)acrylamide is not fully understood. However, it has been proposed that ENPA interacts with cellular proteins and DNA, leading to changes in their function and structure. This interaction may result in the anti-inflammatory and anti-tumor properties observed in medical research.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-3-(2-nitrophenyl)acrylamide has been found to have various biochemical and physiological effects. In medical research, ENPA has been shown to inhibit the production of pro-inflammatory cytokines and induce apoptosis in cancer cells. In biotechnology, ENPA has been used as a fluorescent probe for detecting proteins and DNA. In materials science, ENPA has been used as a building block for constructing functional materials.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(4-ethoxyphenyl)-3-(2-nitrophenyl)acrylamide in lab experiments are its unique properties, including its anti-inflammatory and anti-tumor properties, fluorescent properties, and ability to act as a building block for constructing functional materials. The limitations of using ENPA in lab experiments are its potential toxicity and limited solubility in water.
Orientations Futures
There are many future directions for research on N-(4-ethoxyphenyl)-3-(2-nitrophenyl)acrylamide. In medicine, further studies are needed to determine the exact mechanism of action and potential therapeutic applications for ENPA. In biotechnology, research could focus on developing new fluorescent probes based on ENPA. In materials science, research could focus on using ENPA as a building block for constructing new functional materials with unique properties. Overall, N-(4-ethoxyphenyl)-3-(2-nitrophenyl)acrylamide has great potential for future scientific research in various fields.
Méthodes De Synthèse
The synthesis of N-(4-ethoxyphenyl)-3-(2-nitrophenyl)acrylamide involves the reaction of 4-ethoxyaniline with 2-nitrobenzaldehyde in the presence of acetic acid and acetic anhydride. The resulting product is then reacted with acryloyl chloride to form N-(4-ethoxyphenyl)-3-(2-nitrophenyl)acrylamide. This synthesis method has been optimized to produce high yields of pure ENPA.
Applications De Recherche Scientifique
N-(4-ethoxyphenyl)-3-(2-nitrophenyl)acrylamide has been studied extensively in scientific research due to its potential applications in various fields. In medicine, ENPA has been found to have anti-inflammatory and anti-tumor properties. In biotechnology, ENPA has been used as a fluorescent probe for detecting proteins and DNA. In materials science, ENPA has been used as a building block for constructing functional materials.
Propriétés
IUPAC Name |
(E)-N-(4-ethoxyphenyl)-3-(2-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-2-23-15-10-8-14(9-11-15)18-17(20)12-7-13-5-3-4-6-16(13)19(21)22/h3-12H,2H2,1H3,(H,18,20)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBNKRCAIKJLXGG-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{4-methoxy-3-[(8-quinolinyloxy)methyl]phenyl}ethanone](/img/structure/B5821855.png)
![2-[(2-ethylbutanoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5821861.png)
![1-(2-fluorophenyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine](/img/structure/B5821874.png)





![N-[2-(3-chlorophenyl)ethyl]-4-methoxybenzamide](/img/structure/B5821913.png)
![methyl 2-[(3-ethoxybenzoyl)amino]benzoate](/img/structure/B5821918.png)
![N-[(2-hydroxy-7-methoxy-3-quinolinyl)methyl]-N-methylacetamide](/img/structure/B5821941.png)
![N-[4-(4-propionyl-1-piperazinyl)phenyl]nicotinamide](/img/structure/B5821949.png)
